Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with two ester groups and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method includes the hydrolysis of the racemic diester to form 2-(p-tolyl)cyclopropane-1,1-dicarboxylic acid. This intermediate is then converted to its (S)-1-phenylethylamine salt, followed by recrystallization to obtain the optically pure donor-acceptor cyclopropane . The final step involves alkylation using methyl iodide and potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with nitriles in the presence of Lewis acids like tin(IV) chloride to form pyrrolines and pyrroles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride (SnCl4) is commonly used to activate the cyclopropane ring for cycloaddition reactions.
Solvents: Reactions are typically carried out in polar solvents such as nitromethane or dichloroethane.
Major Products
Pyrrolines and Pyrroles: These are the major products formed when the compound undergoes cycloaddition reactions with nitriles.
Scientific Research Applications
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate in cycloaddition reactions involves the activation of the cyclopropane ring by a Lewis acid. This activation leads to the formation of a zwitterionic intermediate, which then undergoes nucleophilic attack by the nitrile to form the final product . The reaction proceeds with either retention or inversion of configuration, depending on the specific conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but with a phenyl group instead of a p-tolyl group.
Dimethyl 1,1-cyclopropanedicarboxylate: Lacks the aryl substitution, making it less reactive in certain cycloaddition reactions.
Uniqueness
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)11-8-14(11,12(15)17-2)13(16)18-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
YVJRGTPYSGZBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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